2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester
Description
Structure and Key Features: The compound 2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester (hereafter referred to as the target compound) features a central indole core linked to a propionic acid ethyl ester backbone. The amino group at the 2-position is acylated with a furan-2-carbonyl moiety. This structure combines aromatic heterocycles (indole and furan) with an ester functional group, which may enhance bioavailability through lipophilicity modulation.
The ethyl ester group is a common prodrug strategy to improve membrane permeability .
Properties
IUPAC Name |
ethyl 2-(furan-2-carbonylamino)-3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-2-23-18(22)15(20-17(21)16-8-5-9-24-16)10-12-11-19-14-7-4-3-6-13(12)14/h3-9,11,15,19H,2,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEOLGGFCJQGHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-carbonyl chloride, which is then reacted with an indole derivative under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade reagents, and employing techniques such as crystallization and chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the furan and indole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives, while substitution reactions on the indole ring can yield a variety of substituted indole derivatives .
Scientific Research Applications
2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, including as an anti-inflammatory and antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, influencing biological processes such as cell signaling and metabolism. The furan ring can also participate in biochemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the Amino Position
The target compound’s furan-2-carbonyl group distinguishes it from analogs with alternative acyl or aryl substituents. Key comparisons include:
Key Observations :
Role of the Ethyl Ester Moiety
The ethyl ester group is conserved across multiple analogs (), serving as:
A prodrug moiety : Enhances absorption before enzymatic hydrolysis to the active carboxylic acid.
A stability enhancer : Reduces premature degradation in acidic environments (e.g., gastric fluid).
Comparative Stability :
- highlights ethyl esters in sulfonamide-containing analogs as stable intermediates during synthesis, underscoring their utility in complex molecule assembly .
Antimicrobial Activity ():
- 2-Amino-3-(1H-indol-3-yl)-propionic acid ethyl ester (AIPAEE), a precursor lacking the furan-carbonyl group, forms Schiff base complexes with metals (Fe, Co, Zn) that show antimicrobial effects. This suggests the indole-ester scaffold itself contributes to bioactivity, possibly through metal chelation .
Anxiolytic Activity ():
- Analogs with β-turn conformations (e.g., GB-115 derivatives) exhibit anxiolytic effects, while γ-turn analogs are inactive. The target compound’s furan group may stabilize a bioactive conformation if sterically compatible .
Enzyme Inhibition ():
- Sulfonamide-containing ethyl esters (e.g., 3-[[4-(4-fluorophenoxy)benzenesulfonyl]...propionic acid ethyl ester) act as matrix metalloproteinase inhibitors. The furan-carbonyl group in the target compound could similarly modulate enzyme binding, though this requires validation .
Physicochemical and Structural Properties
Impact of Substituents :
- The phenylhexanoyl group () increases logP significantly, which may enhance CNS penetration but reduce aqueous solubility.
Biological Activity
The compound 2-[(Furan-2-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid ethyl ester is a complex organic molecule that incorporates both indole and furan moieties. This structural combination is of significant interest in medicinal chemistry due to the biological activities associated with indole derivatives, which are known for their roles in various physiological processes.
The molecular formula of the compound is , and its IUPAC name is 3-(1H-indol-3-yl)-2-[(furan-2-carbonyl)amino]propanoic acid ethyl ester . Its structure can be represented as follows:
Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
The indole ring is known to interact with several receptors and enzymes, potentially modulating pathways related to neurotransmission and inflammation. The furan moiety enhances the reactivity of the compound, allowing it to participate in various biochemical interactions.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antioxidant Activity : The presence of furan derivatives has been associated with antioxidant properties, which help in scavenging free radicals.
- Antimicrobial Activity : Indole derivatives have shown effectiveness against various bacterial strains. The compound's structure may enhance its binding affinity to microbial targets.
- Anti-inflammatory Effects : Compounds featuring indole rings often exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
Recent studies have focused on the pharmacological potential of indole and furan-containing compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antioxidant properties of furan-containing compounds; demonstrated significant free radical scavenging activity. |
| Study 2 | Explored the antibacterial effects against Gram-positive and Gram-negative bacteria; results indicated promising inhibitory concentrations. |
| Study 3 | Examined anti-inflammatory effects in vitro; showed reduction in cytokine production in treated cell lines. |
Comparative Analysis
When compared to similar compounds, such as tryptophan and other indole derivatives, this compound exhibits unique biological profiles due to its dual moiety structure.
| Compound | Structure | Biological Activity |
|---|---|---|
| Tryptophan | Indole | Precursor to serotonin; modulates mood |
| Furan derivatives | Furan | Antioxidant properties |
| This compound | Indole + Furan | Antioxidant, antimicrobial, anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
